molecular formula C13H13NO6 B043973 (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid CAS No. 23632-66-8

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Cat. No. B043973
CAS RN: 23632-66-8
M. Wt: 279.24 g/mol
InChI Key: XGNNOKSIFRVHHA-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves a multi-step process that includes esterification, ammoniation, and cyclization from chiral precursors derived from amino acids. For example, a four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester from L-Asp-OH reported a 45% overall yield, indicating a method to produce similar compounds efficiently (Luppi, Villa, & Tomasini, 2003).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been extensively studied using techniques like IR, 1H NMR, and CD spectroscopy, coupled with DFT computational modeling. These analyses reveal the preferred three-dimensional structures of these compounds and their potential for creating pseudopeptide foldamers (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Chemical Reactions and Properties

Oxazolidine derivatives undergo various chemical reactions, including dehydrogenation to oxazoles and thiazoles, Mannich reactions, and acetylation leading to N-acetylderivatives. These reactions are crucial for synthesizing complex heterocyclic compounds, demonstrating the versatility and reactivity of oxazolidine-based systems (Badr, Aly, Fahmy, & Mansour, 1981).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as solubility, melting points, and specific optical rotations, are integral to understanding their behavior in various solvents and under different conditions. These properties are essential for the practical application of these compounds in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including reactivity with different chemical reagents, stability under various conditions, and the ability to participate in the formation of heterocyclic compounds, highlight its utility in organic synthesis. Its role as a precursor for the synthesis of peptides and its involvement in carbodiimide-mediated reactions further underscore its importance in peptide synthesis (Benoiton & Chen, 1981).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : The benzyloxycarbonyl group is used as a protecting group in organic chemistry . A protecting group is a group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
  • Scientific Field: Biochemistry

    • Application Summary : N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester is used as a reagent in the synthesis of acyl peptides that act as immunostimulants .
  • Scientific Field: Peptide Synthesis

    • Application Summary : N-Benzyloxycarbonyl-L-glutaminylglycine is used in peptide synthesis . This compound is a derivative of the benzyloxycarbonyl group and is used as a reagent in the synthesis of acyl peptides.
  • Scientific Field: Organic Chemistry

    • Application Summary : N-Benzyloxycarbonyl-L-glutamic acid is another compound that utilizes the benzyloxycarbonyl group . This compound is used in organic chemistry for various reactions.
  • Scientific Field: Medicinal Chemistry

    • Application Summary : N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester is used as a reagent in the synthesis of acyl peptides that act as immunostimulants .
  • Scientific Field: Organic Chemistry

    • Application Summary : The benzyloxycarbonyl group is commonly used in organic chemistry as a protecting group . A protecting group is a group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Safety And Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNOKSIFRVHHA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173910
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

CAS RN

23632-66-8
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23632-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
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(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
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Citations

For This Compound
4
Citations
M ITOH - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
(S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (IIa) and (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid (IIb) were utilized for the selective protection of side-chain …
Number of citations: 114 www.jstage.jst.go.jp
F Al-Obeidi, AML Castrucci, ME Hadley… - Journal of medicinal …, 1989 - ACS Publications
[Nle4, Xxx5, D-Phe7, Yyy10, Glyn]-a-MSH4_13-NH2 and Ac-[Nle4, Xxx6 7891011, D-Phe7, Yyy10]-a-MSH4. 10-NH2, where Xxx= Glu or Asp and Yyy= Lys, Orn, Dab, or Dpr. Formation …
Number of citations: 421 pubs.acs.org
H Li, X Jin, Z Chen - Industrial Crops and Products, 2023 - Elsevier
Iron sulfide nanoparticles (nFeS) derived from plant-based extracts have received growing interest owing to the advantages of their environmental friendliness. However, understanding …
Number of citations: 0 www.sciencedirect.com
SP Singh, A Michaelides, AR Merrill… - The Journal of Organic …, 2011 - ACS Publications
A three-pot preparation of (S)-N-protected homoserine γ-lactones is presented. Conversion of N-protected l-aspartic acid to an oxazolidinone is followed by selective reduction/acid-…
Number of citations: 11 pubs.acs.org

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